molecular formula C14H16N2O4S B6970668 N-(5-methyl-1,3-oxazol-2-yl)-2-propan-2-ylsulfonylbenzamide

N-(5-methyl-1,3-oxazol-2-yl)-2-propan-2-ylsulfonylbenzamide

Cat. No.: B6970668
M. Wt: 308.35 g/mol
InChI Key: ROZUOFYFDXMNTB-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3-oxazol-2-yl)-2-propan-2-ylsulfonylbenzamide: is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, a sulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3-oxazol-2-yl)-2-propan-2-ylsulfonylbenzamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as 2-amino-2-methylpropan-1-ol and formic acid.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the oxazole derivative with sulfonyl chloride under basic conditions.

    Formation of the Benzamide Moiety: The final step involves the coupling of the sulfonyl oxazole derivative with a benzoyl chloride derivative in the presence of a base to form the benzamide moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxazole ring, leading to the formation of corresponding oxazole carboxylic acids.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol derivative.

    Substitution: The benzamide moiety can undergo substitution reactions, where the amide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products:

    Oxidation: Oxazole carboxylic acids.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

Chemistry: N-(5-methyl-1,3-oxazol-2-yl)-2-propan-2-ylsulfonylbenzamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3-oxazol-2-yl)-2-propan-2-ylsulfonylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • N-(5-methyl-1,3-oxazol-2-yl)methylamine
  • N-(5-methyl-1,3-oxazol-2-yl)benzenesulfonamide
  • N-(5-methyl-1,3-oxazol-2-yl)benzamide

Comparison:

  • N-(5-methyl-1,3-oxazol-2-yl)methylamine: Lacks the sulfonyl and benzamide groups, making it less complex and potentially less bioactive.
  • N-(5-methyl-1,3-oxazol-2-yl)benzenesulfonamide: Contains the sulfonyl group but lacks the benzamide moiety, which may affect its biological activity.
  • N-(5-methyl-1,3-oxazol-2-yl)benzamide: Contains the benzamide moiety but lacks the sulfonyl group, which may influence its chemical reactivity and applications.

N-(5-methyl-1,3-oxazol-2-yl)-2-propan-2-ylsulfonylbenzamide stands out due to the presence of both the sulfonyl and benzamide groups, contributing to its unique chemical and biological properties.

Properties

IUPAC Name

N-(5-methyl-1,3-oxazol-2-yl)-2-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-9(2)21(18,19)12-7-5-4-6-11(12)13(17)16-14-15-8-10(3)20-14/h4-9H,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZUOFYFDXMNTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)NC(=O)C2=CC=CC=C2S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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